

Spintronic and magnetic behavior of Galfenol alloys.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Gallium;iron

Cat. No.: B14468599

[Get Quote](#)

An In-depth Technical Guide to the Spintronic and Magnetic Behavior of Galfenol Alloys

Introduction

Galfenol (an alloy of iron and gallium, Fe-Ga) is a functional magnetic material that has garnered significant interest for its unique combination of desirable properties. It exhibits substantial magnetostriction (up to 400 ppm) in response to low applied magnetic fields, while also possessing the mechanical robustness, machinability, and high tensile strength characteristic of iron-based alloys^{[1][2][3][4]}. The name "Galfenol" was first used by U.S. Navy researchers in 1998 upon discovering that adding non-magnetic gallium to iron could amplify its magnetostrictive effect tenfold^[5].

Unlike traditional "giant magnetostrictive" materials like Terfenol-D, which are brittle, Galfenol can be welded, rolled, and machined using conventional techniques, making it suitable for a wide range of applications^{[5][6]}. These applications include advanced sensors, actuators, energy harvesting devices, and potential spintronic components^{[5][6][7][8][9]}. This guide provides a detailed technical overview of the magnetic, magnetostrictive, and spintronic-related properties of Galfenol, including key experimental methodologies and the underlying physical mechanisms.

Magnetic and Magnetostrictive Properties

The addition of non-magnetic gallium atoms into the body-centered cubic (BCC) iron lattice dramatically alters the material's magnetic and elastic properties. This substitution is believed

to create localized lattice distortions and influence the spin-orbit coupling, which is fundamental to its enhanced magnetostriction[4][5][10].

Saturation Magnetostriction (λ_s)

Galfenol's most notable characteristic is its large magnetostriction, which is highly dependent on the gallium concentration and the material's crystallographic texture. The magnetostriction is anisotropic, with the maximum response typically observed along the $<100>$ crystallographic direction[8]. Experimental studies have shown two peaks in magnetostriction as a function of Ga content, occurring around 19 at.% and 27 at.% Ga[4][7].

Property	Composition (at.% Ga)	Value (ppm)	Form/Condition
Saturation			
Magnetostriction (λ_s or $(3/2)\lambda_{100}$)	~19	~400	Single Crystal[1][2][4][11]
18.4	180 - 200	Polycrystalline, 7 ksi pre-load[6]	
19	208	Oriented Polycrystalline[12]	
18.4	220 \pm 25	Research Grade, Machined[13]	
18.4	>250	FSZM Research Grade[13]	
19	250 (λ_{100})	Single Crystal[8]	
27	350	Single Crystal[7]	
17-21	up to 140	Electrodeposited Thin Film[14]	

Magnetic Anisotropy

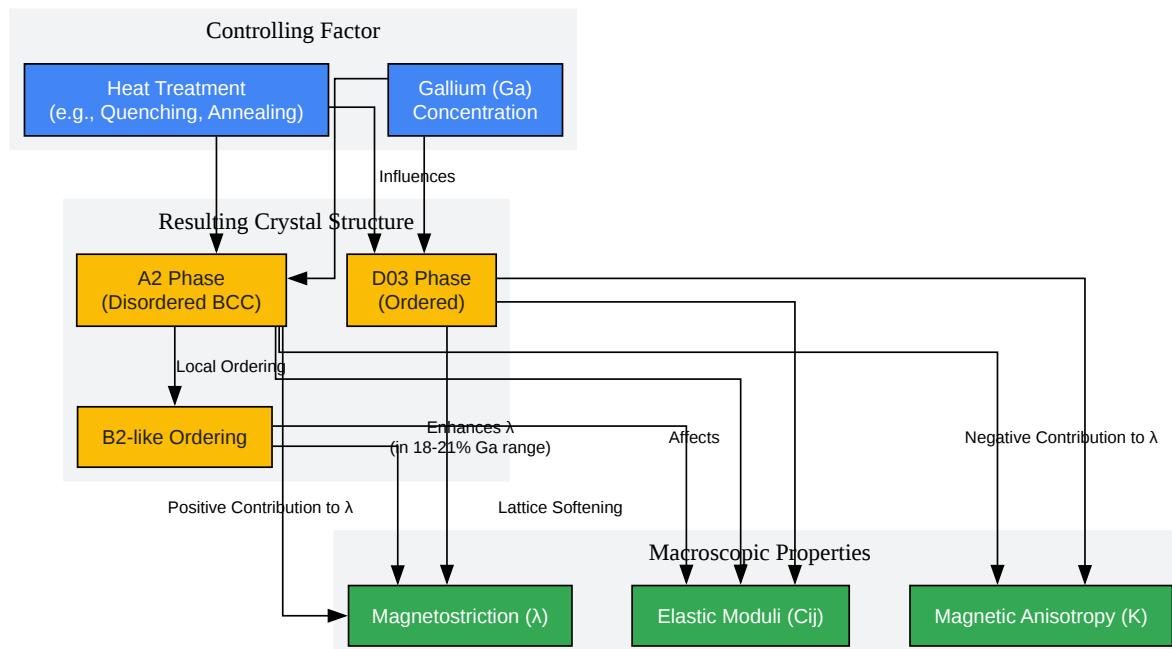
The magnetic anisotropy of Galfenol describes the energy required to magnetize the material in different crystallographic directions. In its standard cubic form, the $<100>$ directions are the easy axes of magnetization[8]. However, a significant uniaxial magnetic anisotropy can be induced through a process called stress annealing—heating the material under a compressive or tensile load[15][16][17]. This process creates a built-in stress that can align the magnetic domains, eliminating the need for external pre-stress mechanisms in device applications[15][17].

Other Key Magnetic Properties

Galfenol maintains strong ferromagnetic properties, making it practical for room-temperature applications.

Property	Composition (at.% Ga)	Value	Notes
Curie Temperature (Tc)	~19	~700 °C	Far above room temperature[1][11]
15-20	~675 °C	Bulk alloys[3]	
Saturation Magnetization (Ms)	~19	~1.7 T	Remains high despite Ga addition[1][11]
Coercivity (Hc)	Fe81Ga19	Relatively high for soft magnetic films	Can be optimized by element doping[2]
Fe0.8Ga0.2 Nanowires	380 Oe	At 4 K, parallel field[3]	

Spintronic Behavior and Underlying Mechanisms


While Galfenol is primarily known for magnetostriction, its properties are deeply rooted in phenomena relevant to spintronics, such as the interplay between lattice strain, electronic structure, and spin states.

Role of Spin-Orbit Coupling

The magnetostriction in any material arises from the coupling between the electron spin and its orbital motion (spin-orbit interaction)[18]. When a magnetic field aligns the electron spins, the coupled orbital shapes are reoriented. This reorientation, tied to the crystal lattice, results in macroscopic strain. In Galfenol, the addition of Ga atoms is theorized to enhance the magnetoelastic constants by altering the electronic structure and atomic arrangements, which strengthens the effective spin-orbit coupling[5][10]. This intrinsic mechanism is considered a primary source of the large magnetostriction[10].

Influence of Crystal Structure and Ga Ordering

Galfenol alloys can exhibit various phases, including A2 (disordered BCC), D03, and B2, depending on the Ga concentration and heat treatment[12]. The magnetostriction is highly sensitive to these crystal structures. Quenching (rapid cooling) can extend the single-phase A2 structure to higher Ga concentrations, which continues to enhance magnetostriction in the 18-21 at.% Ga range[12]. Theoretical studies suggest that B2-like ordering plays a crucial role in the large positive magnetostriction, whereas the D03 superstructure can provide a negative contribution[10]. The relationship between composition, structure, and properties is visualized below.

[Click to download full resolution via product page](#)

Caption: Logical flow of how Ga content and heat treatment affect crystal structure and properties.

Experimental Protocols

Characterizing the magneto-mechanical properties of Galfenol involves a suite of specialized experimental techniques.

Synthesis and Sample Preparation

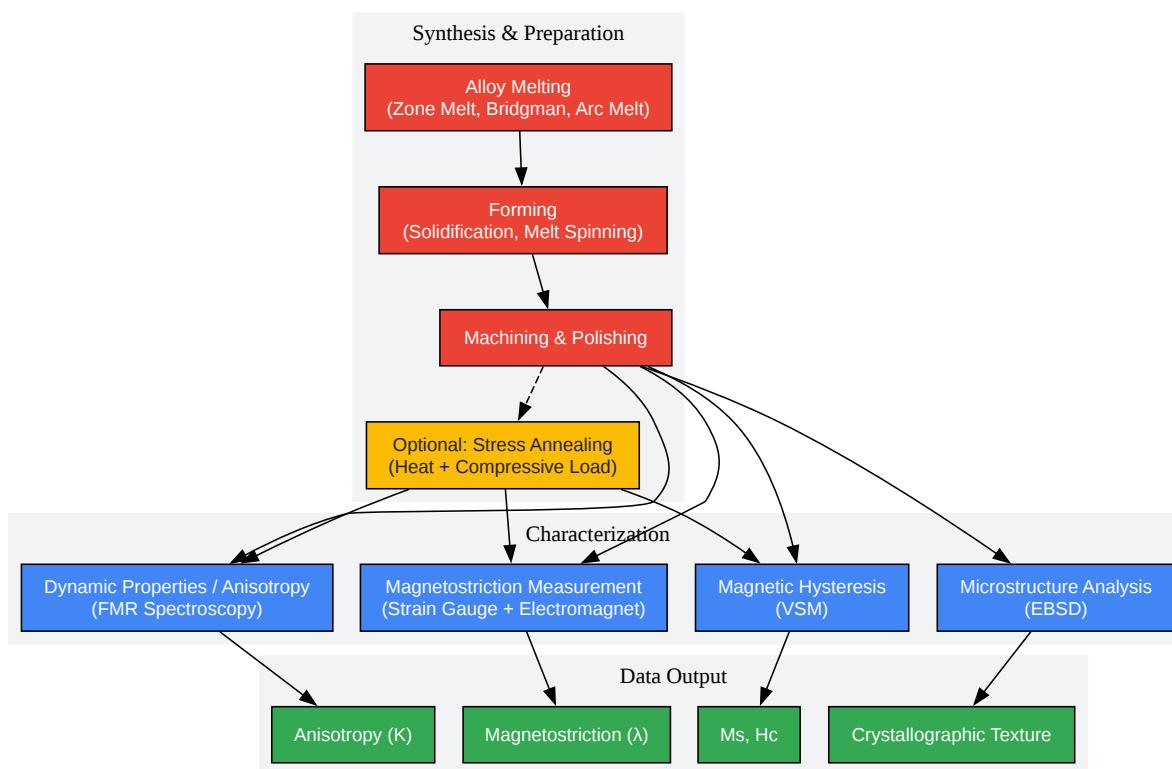
- Alloy Fabrication: Galfenol alloys are typically produced using methods like free-stand zone melting (FSZM), Bridgman growth to create single or directionally solidified polycrystalline

rods, or arc melting followed by melt spinning for nanocrystalline ribbons[13][19].

- **Sample Machining:** Rods are machined into standard test specimens (e.g., 9.35 mm diameter, 50 mm length)[13]. Machining can remove off-axis grains and has been shown to improve magnetostriction by ~15%[13].
- **Stress Annealing (for Anisotropy):** To induce uniaxial anisotropy, samples are heated to high temperatures (e.g., 635°C) while a significant compressive load (e.g., 100-219 MPa) is applied. The sample is then cooled while still under load[17][20].

Magnetostriction Measurement

The primary method for measuring magnetostriction is as follows:


- **Strain Gauge Application:** A strain gauge is bonded to the surface of the machined Galfenol sample.
- **Magnetic Field Application:** The sample is placed within an apparatus that can apply a directional magnetic field, such as an electromagnet or a permanent magnet setup, capable of magnetically saturating the material (e.g., >3.5 kG)[21].
- **Measurement under Load:** For many applications, magnetostriction is measured while the sample is under a specific compressive pre-stress (e.g., ~50 MPa)[13].
- **Data Acquisition:** The strain is recorded as the magnetic field is applied. For saturation magnetostriction (λ_s), the sample can be rotated within the field, and λ_s is calculated as the total variance between the strain parallel (λ_{\parallel}) and perpendicular (λ_{\perp}) to the field[21].

Magnetic Property Characterization

- **Vibrating Sample Magnetometry (VSM):** VSM is a common technique used to measure the magnetic moment of a material as a function of an applied magnetic field, from which properties like saturation magnetization (M_s) and coercivity (H_c) are determined.
- **Ferromagnetic Resonance (FMR):** FMR spectroscopy is used to study the dynamic magnetic properties and magnetic anisotropy[11][22]. In FMR, a sample is subjected to a static magnetic field and a perpendicular, small-amplitude microwave field. By measuring the

microwave absorption as a function of the static field, information about the internal magnetic fields and damping can be obtained[11].

The general workflow for preparing and characterizing Galfenol is outlined in the diagram below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Galfenol synthesis and characterization.

Conclusion

Galfenol alloys represent a significant class of functional materials that bridge the gap between high-performance magnetostriction and practical mechanical utility. Their properties are governed by a complex interplay between gallium concentration, crystallographic phase, and the intrinsic spin-orbit coupling of the Fe-Ga system. The ability to tune its magnetic anisotropy through stress annealing further enhances its versatility for device integration. While research has extensively characterized its magneto-mechanical behavior for sensing and actuation, the underlying physics provides a fertile ground for exploring its potential in spintronic applications, where strain-mediated control of magnetic states is a key objective. Future research focusing on nanostructured Galfenol, thin films, and ternary alloys will continue to unlock new functionalities and applications^[4].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnetostriuctive Properties of Galfenol Alloys Under Compressive Stress [[jstage.jst.go.jp](#)]
- 2. [mdpi.com](#) [[mdpi.com](#)]
- 3. [pubs.aip.org](#) [[pubs.aip.org](#)]
- 4. [earthrarest.com](#) [[earthrarest.com](#)]
- 5. Galfenol - Wikipedia [[en.wikipedia.org](#)]
- 6. [files01.core.ac.uk](#) [[files01.core.ac.uk](#)]
- 7. [epj-conferences.org](#) [[epj-conferences.org](#)]
- 8. [mdpi.com](#) [[mdpi.com](#)]
- 9. Iron-Gallium (Fe-Ga) Magnetostriuctive Alloy Single Crystal | X-MINING | Sumitomo Metal Mining [[crossmining.smm-g.com](#)]
- 10. [researchgate.net](#) [[researchgate.net](#)]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 14. mdpi.com [mdpi.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Spin–orbit interaction - Wikipedia [en.wikipedia.org]
- 19. Structural and magnetic properties of magnetostrictive Fe-Ga-Zr nanocrystalline alloy (Journal Article) | OSTI.GOV [osti.gov]
- 20. Induced Tetragonal Magnetic Anisotropy in Stress Annealed Galfenol Alloys | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 21. pubs.aip.org [pubs.aip.org]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spintronic and magnetic behavior of Galfenol alloys.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14468599#spintronic-and-magnetic-behavior-of-galfenol-alloys\]](https://www.benchchem.com/product/b14468599#spintronic-and-magnetic-behavior-of-galfenol-alloys)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com